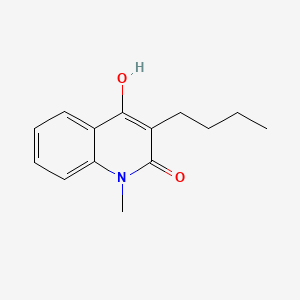
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.
This compound has the molecular formula C_{13}H_{15}NO and a molecular weight of approximately 231.29 g/mol. Its structure features a quinoline backbone, characterized by a fused benzene and pyridine ring, along with a butyl group and hydroxyl group that enhance its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- The compound has shown promising results against several bacterial strains. In one study, it was evaluated against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial properties comparable to standard drugs .
2. Antioxidant Activity
- The presence of the hydroxyl group in its structure contributes to its antioxidant capabilities. This property is essential for mitigating oxidative stress in biological systems .
3. Anticancer Potential
- Preliminary studies indicate that derivatives of quinoline compounds, including this compound, exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial, Antioxidant |
| 1-butyl-4-hydroxyquinolin-2(1H)-one | Butyl group at position 1 | Antioxidant |
| 3-acetyl-4-hydroxyquinoline | Acetyl group at position 3 | Antioxidant |
| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer |
This table illustrates the unique combination of functional groups in this compound that enhances its biological activities while maintaining stability under various conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting potential as an antibacterial agent .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of this compound using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, comparable to well-known antioxidants such as ascorbic acid .
Properties
IUPAC Name |
3-butyl-4-hydroxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSGKYKRLRQHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














